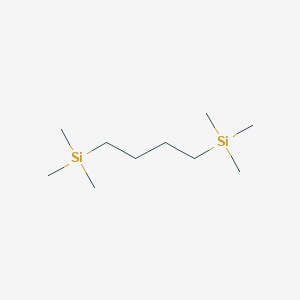
Trimethyl(4-trimethylsilylbutyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(4-trimethylsilylbutyl)silane is a silane compound that has gained attention in the scientific community due to its potential application in various fields of research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 236.5 g/mol.
Mecanismo De Acción
The mechanism of action of trimethyl(4-trimethylsilylbutyl)silane is not well understood, but it is believed to act as a reducing agent in certain reactions. It has been shown to reduce metal ions to their corresponding metal nanoparticles and to reduce organic compounds to their corresponding alcohols. It is also believed to act as a stabilizer for the synthesis of metal nanoparticles by preventing their aggregation and promoting their uniform dispersion.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of trimethyl(4-trimethylsilylbutyl)silane. However, it is considered to be a relatively non-toxic compound and has been used in various applications without any reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trimethyl(4-trimethylsilylbutyl)silane has several advantages for use in lab experiments, including its high reactivity, low toxicity, and compatibility with a wide range of solvents. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the use of trimethyl(4-trimethylsilylbutyl)silane in scientific research. One potential application is in the development of new materials for optoelectronic devices, such as solar cells and light-emitting diodes. It may also be used as a reducing agent in the synthesis of other nanoparticles and as a stabilizer for the synthesis of metal nanoparticles. Additionally, further research is needed to better understand the mechanism of action of trimethyl(4-trimethylsilylbutyl)silane and to explore its potential use in other areas of research.
Métodos De Síntesis
Trimethyl(4-trimethylsilylbutyl)silane can be synthesized through various methods, including the reaction of 4-trimethylsilylbutylmagnesium chloride with silicon tetrachloride, the reaction of 4-trimethylsilylbutyl lithium with silicon tetrachloride, and the reaction of 4-trimethylsilylbutyl chloride with lithium aluminum hydride followed by the reaction with silicon tetrachloride. The most commonly used method is the reaction of 4-trimethylsilylbutyl lithium with silicon tetrachloride, which yields a high yield of trimethyl(4-trimethylsilylbutyl)silane.
Aplicaciones Científicas De Investigación
Trimethyl(4-trimethylsilylbutyl)silane has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor in the preparation of silicon-based materials, and as a coating for surfaces to improve their hydrophobicity. It has also been used as a reducing agent in the synthesis of nanoparticles and as a stabilizer for the synthesis of metal nanoparticles. In addition, trimethyl(4-trimethylsilylbutyl)silane has been used in the development of new materials for optoelectronic devices and as a dopant in the fabrication of silicon-based solar cells.
Propiedades
Número CAS |
18001-81-5 |
|---|---|
Nombre del producto |
Trimethyl(4-trimethylsilylbutyl)silane |
Fórmula molecular |
C10H26Si2 |
Peso molecular |
202.48 g/mol |
Nombre IUPAC |
trimethyl(4-trimethylsilylbutyl)silane |
InChI |
InChI=1S/C10H26Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 |
Clave InChI |
YCHWNWBSLGONGF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
SMILES canónico |
C[Si](C)(C)CCCC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



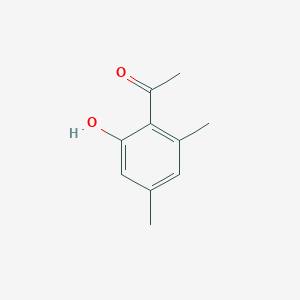
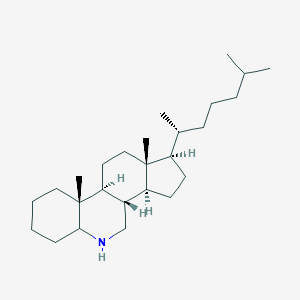
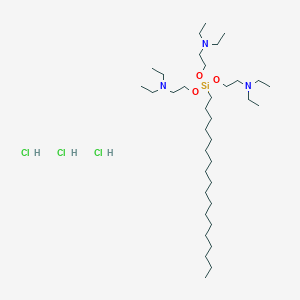
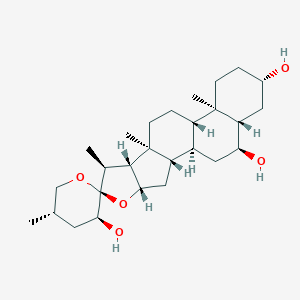
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
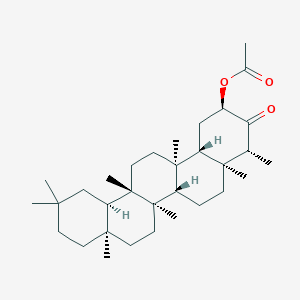
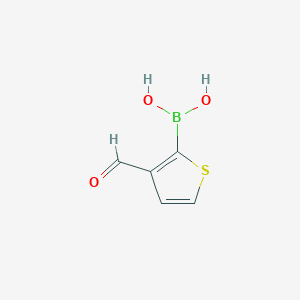
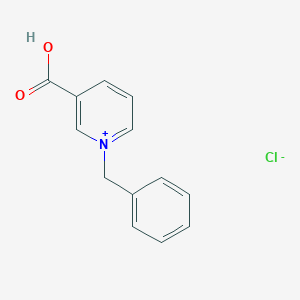
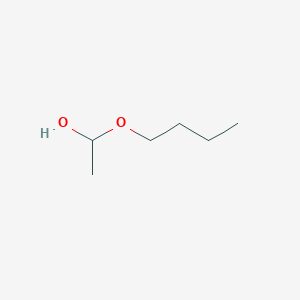
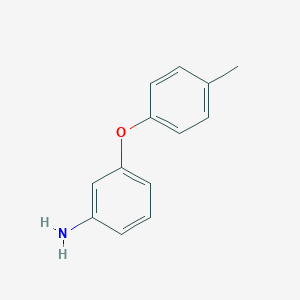
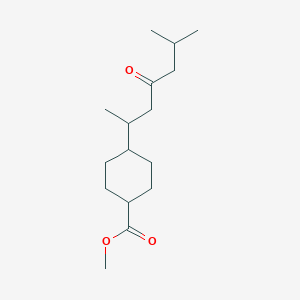
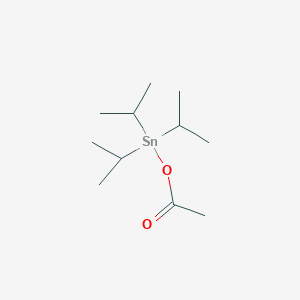
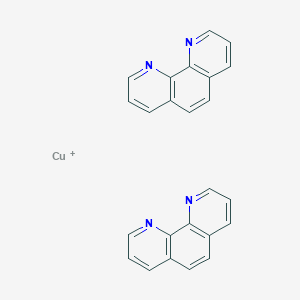
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)